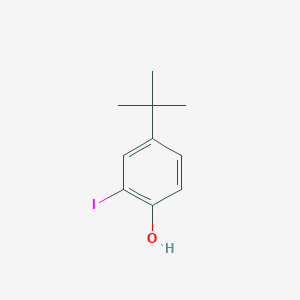

4-(tert-Butyl)-2-iodophenol

CAS No.: 38941-98-9

Cat. No.: VC2026423

Molecular Formula: C10H13IO

Molecular Weight: 276.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38941-98-9 |

|---|---|

| Molecular Formula | C10H13IO |

| Molecular Weight | 276.11 g/mol |

| IUPAC Name | 4-tert-butyl-2-iodophenol |

| Standard InChI | InChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |

| Standard InChI Key | DTNQNHHVSJPDSG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)O)I |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)O)I |

Introduction

Basic Identification and Structure

4-(tert-Butyl)-2-iodophenol is an organic compound with a hydroxyl group attached to a benzene ring along with tert-butyl and iodine substituents. The compound's structure includes a phenolic hydroxyl group that confers acidic properties, while the tert-butyl group provides steric bulk and hydrophobicity.

Physical and Chemical Properties

The physical and chemical properties of 4-(tert-Butyl)-2-iodophenol contribute to its reactivity and applications in organic synthesis. Understanding these properties is essential for appropriate handling and utilization in chemical processes.

The compound's hydroxyl group confers mild acidity with a predicted pKa of 8.73, making it amenable to various chemical transformations. The presence of both electron-donating (tert-butyl) and electron-withdrawing (iodine) groups creates an interesting electronic distribution that influences its reactivity patterns.

Applications and Biological Activity

The applications of 4-(tert-Butyl)-2-iodophenol span various fields of chemistry and potentially medicine, based on the properties of related compounds in its structural class.

Synthetic Intermediary

4-(tert-Butyl)-2-iodophenol serves as a versatile synthetic building block for the preparation of more complex molecules. The iodine substituent provides a reactive site for various cross-coupling reactions, including:

-

Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.)

-

Metal-halogen exchange reactions

-

Radical-mediated transformations

Related Compounds

Several structurally related compounds share similarities with 4-(tert-Butyl)-2-iodophenol, particularly those with varying substitution patterns on the phenol core.

Structural Analogs

These related compounds have been investigated in the context of medicinal chemistry, particularly for their 5-lipoxygenase inhibiting properties. In the patent literature, these compounds are often referred to by code names (e.g., "Bobel-2" for 4-tert-butyl-2-iodophenol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume